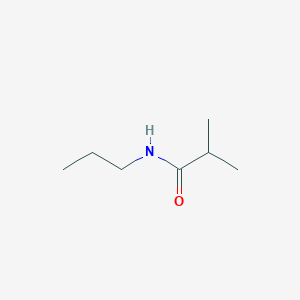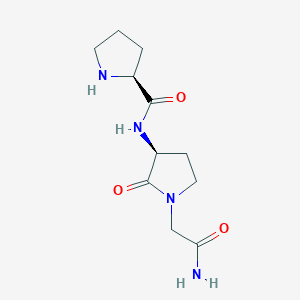
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, commonly known as Prolyl-hydroxylase inhibitors (PHIs), is a class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. PHIs are known to stabilize hypoxia-inducible factor (HIF), which plays a crucial role in regulating cellular responses to hypoxia.
Mecanismo De Acción
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide work by inhibiting the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of HIF. HIF plays a crucial role in regulating cellular responses to hypoxia, and its stabilization leads to the activation of various genes involved in erythropoiesis, angiogenesis, and glycolysis.
Efectos Bioquímicos Y Fisiológicos
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to have various biochemical and physiological effects. One of the most significant effects is the increase in erythropoietin production, which leads to an increase in red blood cell production. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been shown to increase angiogenesis, which is the formation of new blood vessels. This effect is beneficial in the treatment of ischemic diseases, as it promotes the formation of new blood vessels to supply oxygen and nutrients to the affected tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments. They are relatively easy to synthesize, and their effects can be easily measured using various assays. However, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have some limitations, including their instability in aqueous solutions and their potential toxicity at high concentrations.
Direcciones Futuras
The future directions of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are vast, and ongoing research is focused on exploring their potential therapeutic applications in various diseases. Some of the future directions include the development of more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, the optimization of dosing regimens, and the exploration of their potential in combination therapies. Additionally, research is ongoing to understand the long-term effects of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide and their potential toxicity in humans.
Conclusion:
In conclusion, 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide are a promising class of small molecules that have gained significant attention in the scientific community due to their potential therapeutic applications. Their ability to stabilize HIF has led to their investigation in the treatment of various diseases, including anemia, ischemic diseases, and cancer. While 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have several advantages in lab experiments, their potential toxicity and instability in aqueous solutions are some of the limitations. Nevertheless, ongoing research is focused on exploring their potential therapeutic applications and developing more potent and selective 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide.
Métodos De Síntesis
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide can be synthesized using various methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of chemical reactions to produce the desired molecule. Fermentation, on the other hand, involves the use of microorganisms to produce the molecule. Both methods have been used to produce 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide, and the choice of method depends on various factors, including cost, yield, and purity.
Aplicaciones Científicas De Investigación
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been extensively studied in the scientific community, and their potential therapeutic applications are vast. One of the most promising applications of 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide is in the treatment of anemia. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells. 3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide have also been studied in the treatment of ischemic diseases, such as myocardial infarction and stroke, as well as in the treatment of cancer.
Propiedades
Número CAS |
106732-52-9 |
|---|---|
Nombre del producto |
3-(N-Prolylamine)-2-oxo-1-pyrrolidineacetamide |
Fórmula molecular |
C11H18N4O3 |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
(2S)-N-[(3S)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8-/m0/s1 |
Clave InChI |
QXHVGEXNEZRSGG-YUMQZZPRSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)N[C@H]2CCN(C2=O)CC(=O)N |
SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
Otros números CAS |
106732-52-9 |
Sinónimos |
2-oxo-3(R)-((2(S)-pyrrolidinylcarbonyl)amino)-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, (R-(R*,S*))-isomer PAOPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



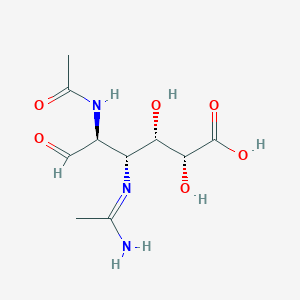
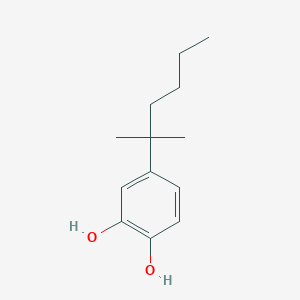
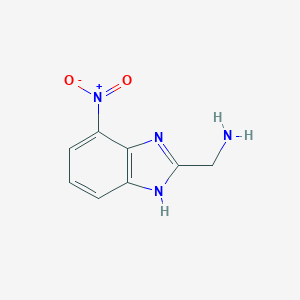
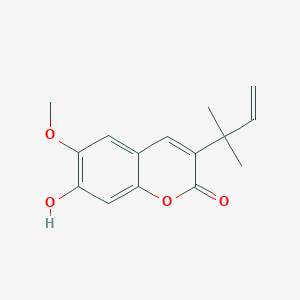
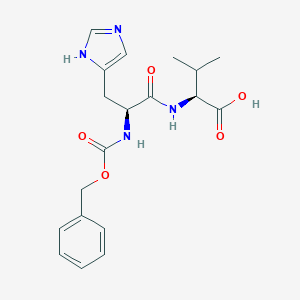
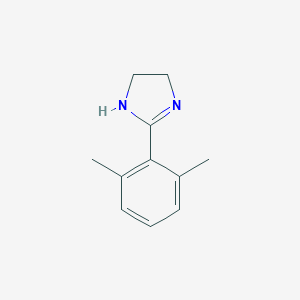
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)


![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)



